Exiguaflavanone B

Description

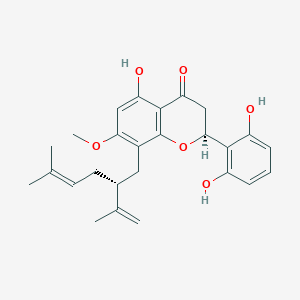

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C26H30O6 |

|---|---|

Molecular Weight |

438.5 g/mol |

IUPAC Name |

(2S)-2-(2,6-dihydroxyphenyl)-5-hydroxy-7-methoxy-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C26H30O6/c1-14(2)9-10-16(15(3)4)11-17-22(31-5)12-20(29)25-21(30)13-23(32-26(17)25)24-18(27)7-6-8-19(24)28/h6-9,12,16,23,27-29H,3,10-11,13H2,1-2,4-5H3/t16-,23+/m1/s1 |

InChI Key |

COKUCRXLRIRZQM-MWTRTKDXSA-N |

Isomeric SMILES |

CC(=CC[C@H](CC1=C(C=C(C2=C1O[C@@H](CC2=O)C3=C(C=CC=C3O)O)O)OC)C(=C)C)C |

Canonical SMILES |

CC(=CCC(CC1=C(C=C(C2=C1OC(CC2=O)C3=C(C=CC=C3O)O)O)OC)C(=C)C)C |

Origin of Product |

United States |

Ii. Isolation and Structural Elucidation Methodologies of Exiguaflavanone B

Source Organism and Biogeographical Distribution of Exiguaflavanone B

Understanding the natural origin of this compound is crucial for its study and potential applications.

Sophora exigua Craib has been identified as a primary botanical source of this compound. This plant is recognized for producing various secondary metabolites, including flavonoids like exiguaflavanones. nih.govresearchgate.netchula.ac.th While Sophora exigua is a notable source, other plants, such as Artemisia indica, have also been reported to contain this compound. spandidos-publications.comspandidos-publications.com

Sophora species, in general, are widely distributed, primarily in Asia, with some presence in Africa. nih.govresearchgate.net Sophora exigua itself is commonly found in Thailand. nih.govnih.gov

Information specifically detailing cultivation and sustainable harvesting strategies for Sophora exigua aimed at this compound production is limited in the provided search results. However, the broader context of sustainable harvesting of medicinal plants and the conservation of threatened trees highlights the importance of such practices. bgci.orgfao.org Sustainable agriculture practices, including the use of plant growth-promoting microbes, are being explored to enhance plant health and yield, which could potentially be relevant for cultivating medicinal plants like Sophora exigua. icrisat.orgfrontiersin.org

Advanced Extraction and Pre-Purification Techniques for this compound

Extracting this compound from plant material involves separating it from a complex mixture of other compounds.

Solvent-based extraction is a common method for isolating compounds from plant matrices. For flavonoids, including flavanones like this compound, mixtures of water and organic solvents are typically used. frontiersin.org Ethanol (B145695) is often favored as a "green solvent" due to its low toxicity. frontiersin.org The efficiency of extraction can be influenced by factors such as the solvent used, temperature, and extraction time. frontiersin.orgvup.sk

Research on Sophora exigua has utilized sequential extraction with different solvents, including hexane, ethyl acetate (B1210297), and ethanol, to obtain various fractions. nih.govfrontiersin.orgnih.gov The ethyl acetate fraction of Sophora exigua extract has been found to contain exiguaflavanone A and this compound as major compounds and exhibited significant biological activity. nih.govfrontiersin.orgnih.gov

Green extraction techniques are gaining prominence to reduce the environmental impact of traditional methods. frontiersin.orgresearchgate.netresearchgate.net These techniques, such as microwave-assisted extraction (MAE), ultrasound-assisted extraction (UAE), pressurized liquid extraction (PLE), and supercritical fluid extraction (SFE), aim to reduce solvent usage, energy consumption, and extraction time while increasing efficiency and selectivity. frontiersin.orgresearchgate.net Deep eutectic solvents (DES) are also being explored as eco-friendly alternatives to traditional organic solvents for flavonoid extraction. nih.gov

Fractionation techniques are employed after initial extraction to enrich the target compound by separating it from other components in the extract. Solvent partitioning is a common fractionation strategy. As mentioned, sequential extraction of Sophora exigua with solvents like hexane, ethyl acetate, and ethanol yields fractions with different compound profiles. nih.govfrontiersin.orgnih.gov The ethyl acetate fraction has shown enrichment of exiguaflavanone A and B. nih.govfrontiersin.orgnih.gov

Column chromatography is another key technique used for the fractionation and purification of this compound. chula.ac.thspandidos-publications.comnih.gov Silica (B1680970) gel column chromatography has been used with eluting solvents like hexane/ethyl acetate mixtures to obtain sub-fractions containing this compound. spandidos-publications.comnepjol.info

High-Resolution Chromatographic Separation Methodologies for this compound

High-resolution chromatographic techniques are essential for the final purification and analysis of this compound, allowing for the separation of closely related compounds.

High-performance liquid chromatography (HPLC) is a widely used technique for the separation and analysis of non-volatile compounds like flavonoids. biomedpharmajournal.orgnih.gov It offers high efficiency and resolution. biomedpharmajournal.orgnih.gov The coupling of HPLC with mass spectrometry (LC-MS) is a powerful approach for the identification and characterization of compounds in complex plant extracts, providing both separation and structural information. nih.govresearchgate.netlupinepublishers.com LC-MS allows for the determination of the molecular mass of separated compounds and provides data for structural elucidation. nih.govlupinepublishers.com Nuclear Magnetic Resonance (NMR) analysis is also used in conjunction with chromatography for the identification and structural elucidation of active compounds like exiguaflavanone A and B. nih.govnih.govnepjol.info

Preparative HPLC for Isolation and Purification of this compound

Preparative high-performance liquid chromatography (prep-HPLC) is a widely used technique for the isolation and purification of natural products, including flavanones like this compound. nih.govijcpa.in This technique is valuable due to its efficiency and ability to yield highly pure compounds. nih.govijcpa.in In the context of natural product isolation, prep-HPLC is often employed after initial extraction and fractionation steps to further refine the separation and obtain the target compound in a pure form suitable for structural analysis. ijcpa.in

While specific details regarding the preparative HPLC parameters exclusively for this compound were not extensively detailed in the search results, the general principles and applications of prep-HPLC in natural product purification are well-established. Prep-HPLC utilizes the same separation principles as analytical HPLC but on a larger scale, employing wider columns and higher flow rates to handle larger sample quantities. ijcpa.in The choice of stationary phase (e.g., reversed-phase C18) and mobile phase composition (e.g., mixtures of methanol (B129727) or acetonitrile (B52724) with water, often with acidic modifiers like phosphoric acid) is optimized based on the polarity and chemical properties of the target compound and the complexity of the crude extract. nih.govlcms.cz Detection is typically achieved using UV detectors, monitoring absorbance at wavelengths characteristic of flavanones. lcms.cz Fractions containing the compound of interest are collected based on their retention times. ijcpa.in

Studies on related flavanones and natural products demonstrate the application of prep-HPLC for purification. For instance, prep-HPLC has been used to purify flavone (B191248) C-glycosides from Ficus microcarpa leaves, utilizing a C18 column and a mobile phase of methanol and 0.05% phosphoric acid. nih.gov Another study on Ginkgo biloba leaf extract employed a preparative HPLC system with a C18 column and a methanol-water gradient for the isolation of flavonoids. lcms.cz These examples highlight the versatility of prep-HPLC in purifying diverse flavonoid structures.

Other Advanced Chromatographic Techniques (e.g., Countercurrent Chromatography)

Beyond preparative HPLC, other advanced chromatographic techniques, such as countercurrent chromatography (CCC), can be employed in the isolation and purification of natural products like flavanones. CCC is a liquid-liquid chromatography technique that does not utilize a solid support matrix, thus eliminating irreversible adsorption of samples, which can be advantageous for certain compounds. veeprho.comtautobiotech.com

High-speed countercurrent chromatography (HSCCC), a type of CCC, has been successfully applied to the separation and purification of various natural products, including polyphenols and flavonoids. tautobiotech.comnih.govresearchgate.net The technique relies on the partition of analytes between two immiscible liquid phases, with one phase serving as the stationary phase and the other as the mobile phase. veeprho.comresearchgate.net The stationary phase is held in place by centrifugal forces. veeprho.comresearchgate.net

While direct application of CCC specifically for the isolation of this compound was not prominently found in the search results, CCC has been used for the purification of other flavanone (B1672756) derivatives from plant extracts. For example, HSCCC has been used to isolate and purify phlorizin, a chalcone (B49325) structurally related to flavanones, from apple tree bark using a two-phase solvent system. researchgate.net Another study utilized HSCCC for the separation of coumarin (B35378) compounds from Cortex fraxinus. researchgate.net These applications demonstrate the potential of CCC as a valuable tool for the isolation of flavanones and related phenolic compounds from complex natural matrices.

Comprehensive Spectroscopic and Spectrometric Approaches in Structural Elucidation of this compound

The definitive structural elucidation of this compound relies heavily on a combination of spectroscopic and spectrometric techniques, providing detailed information about its molecular structure, functional groups, and connectivity.

Application of 1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in the structural elucidation of organic compounds, including natural products like this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide crucial information about the number and types of hydrogen and carbon atoms, their chemical environments, and their connectivity within the molecule. anu.edu.au

For this compound, 1D NMR spectra, such as proton (¹H) NMR and carbon-13 (¹³C) NMR, are essential for determining the number of protons and carbons, their chemical shifts, and splitting patterns, which provide insights into the functional groups and the substitution pattern of the aromatic rings and the flavanone core. nih.govnp-mrd.org Analysis of the chemical shifts in the ¹H NMR spectrum can indicate the presence of characteristic flavanone signals, such as those for the protons at C-2 and C-3 of the C-ring. silae.it ¹³C NMR provides information about the carbon skeleton, including the presence of carbonyl carbons, oxygen-bearing carbons, and aromatic carbons. silae.it

Comparison of the observed NMR data with previously reported data for this compound or closely related flavanones is a common practice to confirm the structural assignment. nih.gov

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis of this compound

Mass spectrometry (MS) techniques are vital for determining the molecular weight of this compound and gaining information about its fragmentation pattern, which provides clues about its substructures. anu.edu.au Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique commonly used for natural products, yielding protonated or deprotonated molecular ions that allow for the determination of the molecular weight. nih.govgoogle.com

High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which are crucial for determining the elemental composition of the compound. mdpi.com The molecular formula of this compound has been reported as C₂₆H₃₀O₆, with a molecular weight of 438.51300 Da. chemsrc.comnih.gov

Tandem mass spectrometry (MS/MS) or MSⁿ experiments involve the fragmentation of the molecular ion or selected fragment ions, generating a fragmentation pattern that is characteristic of the compound's structure. Analysis of these fragmentation ions can reveal the presence of specific functional groups and the way in which the molecule breaks apart, providing supportive evidence for the proposed structure. nih.gov While specific fragmentation details for this compound from the search results were limited, MS techniques are generally applied to identify fragment ions corresponding to the loss of substituents or cleavage of the flavanone skeleton. google.com

Ultra-performance liquid chromatography–quadrupole time-of-flight mass spectrometry (UPLC/Q-TOF-MS) is a hyphenated technique that combines the separation power of UPLC with the accurate mass measurement and fragmentation capabilities of Q-TOF-MS, enabling the identification and characterization of compounds in complex mixtures. researchgate.net This approach has been used in the analysis of extracts containing flavanones. researchgate.netmdpi.com

Chiroptical Spectroscopy for Determination of Absolute Configuration of this compound

Chiroptical spectroscopy techniques are employed to determine the absolute configuration of chiral molecules, which is essential for a complete structural description. Flavanones, including this compound, often possess chiral centers, typically at the C-2 position of the C-ring. Techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful tools for this purpose. biotools.usmdpi.comnih.gov

ECD spectroscopy measures the differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule. biotools.usmdpi.com The resulting ECD spectrum, with its characteristic Cotton effects (bands of positive or negative absorption), is sensitive to the stereochemistry and conformation of the molecule. mdpi.comrsc.org By comparing experimental ECD spectra with calculated spectra obtained from quantum chemical calculations, the absolute configuration of the chiral center(s) can be assigned. biotools.usmdpi.com

Vibrational Circular Dichroism (VCD) spectroscopy measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. biotools.usmdpi.com VCD provides complementary stereochemical information to ECD and can be particularly useful for molecules lacking strong UV chromophores. mdpi.com Similar to ECD, the absolute configuration can be determined by comparing experimental VCD spectra with theoretical calculations. biotools.us

While the search results did not provide specific chiroptical data or absolute configuration determination details explicitly for this compound, these techniques are routinely applied to flavanones and other chiral natural products to establish their stereochemistry. nih.govmdpi.com

X-ray Crystallography in the Definitive Structural Assignment of this compound and Its Analogs

For this compound, obtaining a suitable single crystal is a prerequisite for X-ray crystallographic analysis. If a high-quality single crystal can be grown, X-ray diffraction data can be collected and processed to solve the crystal structure. uib.noosti.gov This technique can confirm the planar structure determined by NMR and MS and unequivocally establish the absolute configuration of any chiral centers, independent of chiroptical methods. anu.edu.au

While the search results did not explicitly mention the successful application of X-ray crystallography for this compound itself, this technique is a standard method for the definitive structural assignment of natural products and their analogs when suitable crystals are available. anu.edu.au X-ray crystallography has been used to determine the structures of various organic molecules and natural products, providing high-resolution structural information. uib.noosti.govaps.org

Iii. Biosynthetic Pathways and Genetic Regulation of Exiguaflavanone B

Elucidation of Precursor Building Blocks for Exiguaflavanone B Biosynthesis

The foundational structure of this compound is built from precursors supplied by the polyketide and isoprenoid pathways. florajournal.comcore.ac.uk

Polyketide Pathway Contribution to Flavonoid Scaffold

The central C15 (C6-C3-C6) flavonoid skeleton is primarily synthesized via the polyketide pathway. researchgate.netflorajournal.com This process begins with the condensation of one molecule of 4-coumaroyl-coenzyme A (4-coumaroyl-CoA) with three molecules of malonyl coenzyme A (malonyl-CoA). florajournal.com 4-coumaroyl-CoA is itself a product of the general phenylpropanoid pathway, which starts from the amino acid phenylalanine. researchgate.netflorajournal.com The key enzyme catalyzing the initial condensation step is chalcone (B49325) synthase (CHS), a type of polyketide synthase. researchgate.netflorajournal.com This reaction yields a chalcone intermediate, such as tetrahydroxychalcone (naringenin chalcone), which is then typically isomerized by chalcone isomerase (CHI) to form a flavanone (B1672756), such as naringenin. florajournal.com While the specific chalcone and flavanone intermediates leading directly to this compound are not explicitly detailed in the search results, the fundamental flavonoid scaffold is established through this conserved polyketide pathway mechanism.

Isoprenoid Pathway Involvement in Prenyl Moiety of this compound

This compound is characterized by the presence of a prenyl group. nih.govscispace.com This isoprenoid moiety is derived from the isoprenoid biosynthesis pathway. In plants, isoprenoids are synthesized via two main pathways: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. The universal precursors for all isoprenoids are isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). researchgate.net DMAPP serves as the prenyl donor in the prenylation reaction that attaches the isoprenoid unit to the flavonoid scaffold. researchgate.net While the specific isoprenoid pathway (MVA or MEP) contributing the prenyl group to this compound is not explicitly stated, the involvement of DMAPP as the direct prenyl donor is consistent with the known mechanisms of prenylated flavonoid biosynthesis. researchgate.net

Identification and Characterization of Key Biosynthetic Enzymes for this compound

The biosynthesis of this compound involves a series of enzymatic reactions that build and modify the flavonoid structure and attach the prenyl group.

Chalcone Synthases and Isoprenyltransferases in this compound Production

Chalcone synthases (CHS) are the initial enzymes in flavonoid biosynthesis, responsible for the condensation of 4-coumaroyl-CoA and malonyl-CoA to form chalcones. researchgate.netflorajournal.com These chalcones are then precursors to flavanones. florajournal.com

Isoprenyltransferases (PTs), also known as prenyltransferases, are crucial enzymes for the formation of prenylated flavonoids like this compound. researchgate.net These enzymes catalyze the transfer of a prenyl moiety (derived from DMAPP or geranyl pyrophosphate) to a specific position on the flavonoid A or B ring or to a hydroxyl group. researchgate.net Plant prenyltransferases exhibit regioselectivity and sometimes stereospecificity in attaching the prenyl group. researchgate.net For instance, a flavonoid prenyltransferase (SfFPT) from Sophora flavescens has been shown to regioselectively prenylate the C-8 position of flavanones and exhibit stereospecificity for levorotatory flavanones. researchgate.net Given that this compound is a prenylated flavanone isolated from Sophora exigua and Artemisia indica, it is highly probable that specific prenyltransferases are involved in attaching the prenyl group to its flavonoid core at a defined position. kisiiuniversity.ac.kescribd.comdokumen.pub The precise isoprenyltransferase(s) responsible for the prenylation pattern in this compound would require specific biochemical characterization studies.

Cytochrome P450 Monooxygenases in Oxidative Modifications of this compound Intermediates

Cytochrome P450 monooxygenases (P450s) are a diverse superfamily of enzymes involved in various metabolic pathways, including the modification of flavonoids. florajournal.comresearchgate.netmdpi.com In flavonoid biosynthesis, P450s catalyze oxidative reactions such as hydroxylation, epoxidation, and the formation of heterocyclic rings, contributing to the structural diversity of flavonoids. florajournal.com For example, isoflavone (B191592) synthase (IFS), a cytochrome P450, is involved in the biosynthesis of isoflavonoids by catalyzing an aryl migration. florajournal.com Flavonoid 3'-hydroxylase (F3'H) and flavonoid 3',5'-hydroxylase (F3'5'H), also P450s, are responsible for hydroxylation of the B-ring of flavanones, leading to different flavonoid subclasses. florajournal.com While the exact P450 enzymes involved in the specific oxidative modifications leading to the final structure of this compound are not explicitly detailed in the search results, it is highly likely that one or more P450 enzymes play a role in functionalizing the flavonoid scaffold or the attached prenyl group during its biosynthesis.

Transcriptional and Post-Transcriptional Regulation of this compound Biosynthesis

The biosynthesis of secondary metabolites like this compound is often subject to complex regulatory mechanisms at both the transcriptional and post-transcriptional levels. mdpi.comunl.edu Transcriptional regulation involves controlling the rate of gene expression, primarily through transcription factors that bind to specific DNA sequences in the promoter regions of biosynthetic genes, such as those encoding CHS, PTs, and P450s. researchgate.netmdpi.com Changes in gene expression can significantly impact the production levels of these enzymes and, consequently, the accumulation of the final compound. mdpi.comunl.edu For instance, studies on other plant secondary metabolites have shown that environmental factors and developmental cues can trigger changes in the expression of biosynthetic genes. mdpi.com

Post-transcriptional regulation can involve mechanisms such as mRNA processing, stability, and translation efficiency, as well as post-translational modifications of the enzymes themselves. While the search results provide general information about transcriptional control of phenylpropanoid and flavonoid pathways and mention changes in gene expression in the context of other biological processes, specific details regarding the transcriptional and post-transcriptional regulation directly controlling the biosynthesis of this compound were not found. mdpi.comunl.edu Further research is needed to elucidate the specific regulatory networks and factors that govern the production of this particular prenylated flavanone in its native plant sources.

Gene Cluster Analysis Associated with this compound Production

Gene clusters are groups of genes located together in an organism's DNA that often encode proteins involved in a common function, such as a biosynthetic pathway. wikipedia.org While the specific gene cluster for Exiguaflavanavone B biosynthesis has not been explicitly detailed in the search results, studies on other prenylated flavonoids and secondary metabolites in plants suggest that the genes encoding the necessary enzymes, including prenyltransferases, are likely organized into biosynthetic gene clusters. researchgate.netresearchgate.net Research into the biosynthesis of other natural products in Sophora species has involved the study of genes and transcription factors that regulate these pathways. researchgate.net Elucidating the gene cluster for this compound would involve identifying the genes encoding the enzymes responsible for the flavonoid backbone synthesis and the specific prenyltransferase(s) that catalyze the prenylation steps leading to this compound.

Environmental and Developmental Factors Modulating this compound Accumulation

The accumulation of secondary metabolites in plants, including flavonoids, is known to be influenced by various environmental and developmental factors. researchgate.netjuniperpublishers.comd-nb.infofrontiersin.org These factors can trigger changes in gene expression and metabolic responses, ultimately affecting the biosynthesis and concentration of these compounds. researchgate.netjuniperpublishers.comfrontiersin.orgpressbooks.pub

Environmental stresses such as light intensity, temperature extremes, drought, salinity, and heavy metals can significantly impact the production of secondary metabolites. researchgate.netjuniperpublishers.comd-nb.infofrontiersin.org For instance, studies on other plant species have shown that UV-B radiation can increase the concentration of flavonoids and phenolic acids. d-nb.info Drought stress has also been shown to promote the accumulation of certain compounds by stimulating the expression and activity of key biosynthetic enzymes. d-nb.info

Developmental stages of the plant can also play a crucial role in the accumulation of secondary metabolites. The synthesis and tissue-specific accumulation of these compounds are often strictly controlled in a spatio-temporal manner. frontiersin.org While specific data on how these factors modulate this compound accumulation were not found in the provided search results, it is consistent with general plant secondary metabolism that environmental conditions and the developmental stage of the Sophora exigua plant would influence the levels of this compound.

Strategies for Metabolic Engineering and Biotechnological Production of this compound

Metabolic engineering involves the modification of an organism's metabolic pathways through genetic manipulation to enhance the production of desired compounds. nih.govpnnl.gov Biotechnological production offers an alternative to traditional extraction methods, especially for compounds that are difficult to obtain in large quantities from their natural sources. researchgate.netnih.gov

Heterologous Expression Systems for Enhanced this compound Production

Heterologous expression involves introducing genes from one organism into another host organism to produce a desired compound. bitesizebio.comnih.gov This approach can be particularly useful for compounds like this compound, which may be present in low concentrations in their native plant source or produced by slow-growing or difficult-to-culture plants. nih.gov

Potential host systems for the heterologous expression of biosynthetic pathways include bacteria (e.g., Escherichia coli) and filamentous fungi (e.g., Aspergillus nidulans). nih.govbiorxiv.org Advantages of using microbial hosts include potentially faster growth rates and easier genetic manipulation compared to plants. nptel.ac.in Strategies for successful heterologous expression include optimizing codon usage for the host organism and ensuring the availability of necessary cofactors and substrates. nih.gov Introducing the entire biosynthetic gene cluster into a suitable host could enable the production of this compound in a controlled and scalable environment. nih.govbiorxiv.org

Biocatalytic Approaches for Targeted Modifications of this compound

Biocatalysis utilizes enzymes to catalyze chemical reactions, offering a potentially more environmentally friendly and selective approach compared to traditional chemical synthesis. nih.govnih.gov Biocatalytic approaches can be employed for targeted modifications of this compound or its precursors. Enzymes, particularly prenyltransferases, are key biocatalysts in the natural synthesis of prenylated flavonoids. researchgate.net

Engineered enzymes with altered substrate specificity or product selectivity can be used to modify flavonoid structures in a controlled manner. pnnl.gov This could involve using prenyltransferases with desired regioselectivity or stereoselectivity to produce specific prenylated derivatives of flavanones. researchgate.net While specific examples of biocatalytic modifications of this compound were not found, the principles of biocatalysis, including the use of engineered enzymes and exploring catalytic promiscuity, are relevant strategies for potentially creating novel this compound analogs or modifying the compound for specific applications. nih.govnih.gov

Iv. Preclinical Pharmacological Investigations of Exiguaflavanone B

In Vitro Cellular and Molecular Bioactivities of Exiguaflavanone B

Preclinical studies have explored the effects of this compound on various cellular processes, revealing significant bioactivities, particularly in cancer and inflammation models.

Anti-proliferative and Apoptosis-Inducing Effects of this compound in Cancer Cell Lines

This compound has demonstrated the ability to inhibit the proliferation of certain cancer cell lines. Studies using LPS-ATP-induced A549 lung cancer cells showed that this compound could inhibit their proliferation. nih.govfrontiersin.orgnih.gov

Induction of Cell Cycle Arrest by this compound

One mechanism identified for the anti-proliferative effect of this compound is the induction of cell cycle arrest. In LPS-ATP-induced A549 lung cancer cells, this compound was found to induce cell cycle arrest at the G0/G1 phase. This effect was associated with a reduction in the expression of cell cycle regulator proteins. nih.govfrontiersin.orgnih.gov

Modulation of Apoptotic Pathways (e.g., Caspase Activation) by this compound

While the provided search results primarily focus on anti-proliferative and anti-inflammatory effects, the outline specifically mentions modulation of apoptotic pathways like caspase activation. Although direct evidence of this compound inducing caspase activation was not explicitly detailed in the top search results, related studies on inflammasome inhibition often involve caspase-1 activation. The NLRP3 inflammasome complex includes pro-caspase-1, which is cleaved into its active form, caspase-1, upon inflammasome activation. chemmethod.comscientificarchives.com Caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, active forms. chemmethod.com Inhibition of the NLRP3 inflammasome by compounds like this compound can therefore indirectly impact caspase-1 activity and the subsequent release of these cytokines. nih.govfrontiersin.orgresearchgate.net Further research would be needed to specifically detail the direct effects of this compound on caspase activation or other apoptotic markers.

Anti-inflammatory and Immunomodulatory Potentials of this compound

This compound has also shown significant anti-inflammatory properties, particularly in the context of inflammation-induced cancer models.

Inhibition of NLRP3 Inflammasome Pathway by this compound

A key finding regarding the anti-inflammatory potential of this compound is its ability to inhibit the NLRP3 inflammasome pathway. nih.govfrontiersin.orgguidetopharmacology.orgnih.gov The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the inflammatory response and has been implicated in the progression of various types of cancer, including non-small cell lung cancer (NSCLC). nih.govfrontiersin.org this compound has been shown to downregulate the mRNA expression of NLRP3 in LPS-ATP-induced A549 cells. nih.govfrontiersin.orgresearchgate.net Mechanistically, it inhibits NLRP3 inflammasome activation by suppressing the expression of key components including NLRP3, ASC, pro-caspase-1 (p50 form), and cleaved-caspase-1 (p20 form). nih.govresearchgate.net

Suppression of Pro-inflammatory Cytokine Production (IL-1β, IL-18, IL-6) by this compound

This compound has been shown to suppress the production of several key pro-inflammatory cytokines. In LPS-ATP-induced A549 cells, this compound significantly inhibited the production of IL-1β, IL-18, and IL-6 in a dose-dependent manner. nih.govfrontiersin.orgguidetopharmacology.org These cytokines are known to play crucial roles in inflammatory diseases and cancer progression. researchgate.netthermofisher.com The suppression of IL-1β and IL-18 production is consistent with the inhibition of the NLRP3 inflammasome, as these cytokines are cleaved into their mature forms by caspase-1, which is activated by the inflammasome. chemmethod.comthermofisher.com Downregulation of the mRNA expression of IL-1β, IL-18, and IL-6 by this compound has also been observed. nih.govfrontiersin.orgresearchgate.net

Summary of Effects on Cytokine Production in LPS-ATP-induced A549 Cells

| Cytokine | Effect of this compound Treatment |

| IL-1β | Significant dose-dependent inhibition of production nih.govfrontiersin.orgguidetopharmacology.org, Downregulation of mRNA expression nih.govfrontiersin.orgresearchgate.net |

| IL-18 | Significant dose-dependent inhibition of production nih.govfrontiersin.orgguidetopharmacology.org, Downregulation of mRNA expression nih.govfrontiersin.orgresearchgate.net |

| IL-6 | Significant dose-dependent inhibition of production nih.govfrontiersin.orgguidetopharmacology.org, Downregulation of mRNA expression nih.govfrontiersin.orgresearchgate.net |

Antimicrobial Activity of this compound against Bacterial Pathogens (e.g., MRSA)

This compound has demonstrated antimicrobial activity, notably against Methicillin-resistant Staphylococcus aureus (MRSA). Studies have shown that this compound can inhibit the growth of MRSA strains. For instance, one study reported that this compound inhibited the growth of all tested MRSA strains at a concentration of 50 μg/mL oup.comnih.gov. This finding suggests its potential as a phytotherapeutic agent for MRSA infections, offering a possible alternative to conventional antibiotics, especially given the rise of antibiotic-resistant bacteria oup.comnih.govresearchgate.net.

Table 1: Antimicrobial Activity of this compound against MRSA

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

| MRSA strains (various) | 50 μg/mL oup.comnih.gov |

Antioxidant Mechanisms and Reactive Oxygen Species Modulation by this compound

Flavonoids, including flavanones like this compound, are known for their antioxidant properties, which involve multiple mechanisms to neutralize free radicals and prevent oxidative damage nih.gov. Antioxidants can act as free radical scavengers by donating hydrogen atoms or electrons to neutralize reactive oxygen species (ROS) nih.gov. They can also chelate metal ions and stabilize free radicals through the presence of phenolic hydroxyl groups nih.gov.

While general mechanisms of flavonoid antioxidants are well-documented, specific detailed research findings on how this compound modulates ROS and its precise antioxidant mechanisms were not extensively detailed in the provided search results. However, flavonoids in general can influence redox homeostasis, which is critical for cellular function, and imbalances can lead to oxidative stress implicated in various diseases, including cancer mdpi.comnih.gov. The modulation of ROS levels by natural antioxidants can occur through various signaling proteins and pathways, influencing metabolic processes and defense mechanisms mdpi.com.

Enzyme Modulation and Receptor Binding Studies of this compound

Investigations into the pharmacological profile of this compound have included exploring its potential interactions with enzymes and receptors. One study utilized in silico screening to evaluate compounds from medicinal plant databases, including this compound, against the epidermal growth factor receptor tyrosine kinase (EGFR-TK) domain researchgate.net. EGFR-TK is a protein involved in the proliferation of various cancer types, and inhibiting its activity is a strategy for cancer treatment researchgate.net. This compound was identified as a promising compound in this virtual screening, suggesting a potential binding affinity to EGFR-TK researchgate.net. Further experimental studies are needed to confirm this interaction and its biological implications researchgate.net.

Neuroprotective and Cardioprotective Effects of this compound (if documented in preclinical models)

While some flavonoids have demonstrated neuroprotective and cardioprotective effects in preclinical models, specific documented studies detailing these effects for this compound were not prominently found in the provided search results. General information about flavonoids suggests potential benefits in cardiovascular diseases by improving endothelial function and reducing inflammation through free radical scavenging nih.gov. Some natural compounds have also shown neuroprotective effects through antioxidant and anti-inflammatory activities nih.gov. However, without specific studies on this compound in this context, it is not possible to provide detailed research findings for this compound regarding neuroprotective and cardioprotective effects.

In Vivo Preclinical Efficacy Studies of this compound

In vivo preclinical studies are crucial for assessing the efficacy of a compound in a living system and understanding its effects within a complex biological environment.

Animal Models for Disease Intervention (e.g., Cancer Xenografts, Inflammatory Models)

Animal models are widely used in preclinical research to study disease pathogenesis and evaluate the potential therapeutic effects of compounds fda.govscielo.br. For this compound, in vivo studies have been conducted, particularly in the context of cancer. One study investigated the effects of Sophora exigua extract and its active compounds, including this compound, on inflammation-induced lung cancer in an in vitro model using A549 cells nih.govresearchgate.net. While this specific study focused on in vitro analysis of cancer cell lines, it highlights the relevance of cancer models in the research of compounds from Sophora exigua. The study also mentions that animal models provide a valuable platform for investigating pharmacokinetics, metabolic pathways, and toxicity profiles, aiding in determining suitability for clinical use nih.gov. Although the provided search results did not detail specific in vivo cancer xenograft or inflammatory models used specifically for this compound, the context of the research on Sophora exigua extract suggests that such models are relevant for evaluating its active components.

Pharmacodynamic Endpoints and Biomarker Modulation in Preclinical Models

Pharmacodynamic (PD) endpoints are used in preclinical and clinical studies to characterize the biological or physiological effects of a drug on its target and the body veedalifesciences.com. These can include molecular, cellular, histopathological, and imaging parameters that reflect altered activities or expression of molecular targets nih.gov. Biomarkers are valuable tools in drug development for monitoring disease progression, predicting treatment outcomes, and assessing a drug's efficacy and safety drugtargetreview.comworldwide.com.

In the study investigating Sophora exigua extract and its components (including this compound) on lung cancer cells, the researchers examined the inhibition of pro-inflammatory cytokine production (IL-1β, IL-18, and IL-6) as pharmacodynamic markers of anti-inflammatory activity nih.gov. These cytokines are involved in inflammation and can promote tumorigenesis nih.gov. The study demonstrated that the extract and its major compounds, Exiguaflavanone A and this compound, significantly inhibited the production of these cytokines in a dose-dependent manner in LPS-ATP-induced A549 cells nih.gov. This indicates that this compound can modulate key biomarkers associated with inflammation-induced cancer pathways.

Table 2: Modulation of Inflammatory Biomarkers by Sophora exigua Extract and its Components (including this compound) in A549 Cells

| Treatment | Effect on IL-1β Production | Effect on IL-18 Production | Effect on IL-6 Production |

| Sophora exigua ethyl acetate (B1210297) fraction (SE-EA) | Significant inhibition (dose-dependent) nih.gov | Significant inhibition (dose-dependent) nih.gov | Significant inhibition (dose-dependent) nih.gov |

| Exiguaflavanone A | Significant inhibition nih.gov | Significant inhibition nih.gov | Significant inhibition nih.gov |

| This compound | Significant inhibition nih.gov | Significant inhibition nih.gov | Significant inhibition nih.gov |

Further detailed research findings on other pharmacodynamic endpoints or biomarker modulation specifically attributed solely to this compound in in vivo preclinical models were not extensively available in the provided search results. However, the observed modulation of inflammatory cytokines in vitro suggests a relevant pharmacodynamic effect.

Efficacy Evaluation of this compound in Preclinical Disease Progression

Preclinical investigations have explored the potential efficacy of this compound, particularly in the context of inflammation-driven diseases, such as non-small cell lung cancer (NSCLC). Research indicates that this compound, isolated from the root of Sophora exigua, demonstrates inhibitory effects on the proliferation and metastasis of NSCLC cells in in vitro models. nih.govnih.govjensenlab.org These effects are associated with the compound's ability to modulate the NLRP3 inflammasome pathway. nih.govnih.govnih.gov

Studies using LPS-ATP-induced A549 NSCLC cells, a model for inflammation-related lung cancer, have shown that this compound can suppress the activation of the NLRP3 inflammasome. nih.govnih.govfrontiersin.org This suppression leads to a reduction in the release of pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-18 (IL-18), and Interleukin-6 (IL-6). nih.govfrontiersin.org The observed decrease in these cytokines suggests a potential mechanism by which this compound exerts its anti-inflammatory and, consequently, anti-tumor effects in this context. nih.govfrontiersin.org

Furthermore, this compound has been shown to inhibit the proliferation of LPS-ATP-induced A549 cells. jensenlab.org This inhibition is linked to the induction of cell cycle arrest at the G0/G1 phase and a reduction in the expression of key cell cycle regulatory proteins. jensenlab.org The compound also dose-dependently suppressed the migration and invasion capabilities of these induced NSCLC cells, highlighting its potential to impede metastatic progression. jensenlab.org

The inhibitory effects on the NLRP3 inflammasome pathway by this compound involve the suppression of key components, including NLRP3, ASC, pro-caspase-1 (p50 form), and cleaved-caspase-1 (p20 form) expressions at the molecular level. nih.gov These findings provide scientific evidence supporting the potential of this compound as a therapeutic strategy for NSCLC by targeting the NLRP3 inflammasome pathway. nih.govnih.gov

The following table summarizes key preclinical findings regarding the efficacy of this compound in in vitro models of inflammation-induced NSCLC:

| Effect Measured | Model System | Key Findings | Source |

| Suppression of Proliferation | LPS-ATP-induced A549 cells | Inhibition of cell proliferation; Induction of G0/G1 cell cycle arrest. jensenlab.org | jensenlab.org |

| Suppression of Metastasis (Migration/Invasion) | LPS-ATP-induced A549 cells | Dose-dependent inhibition of cell migration and invasion. jensenlab.org | jensenlab.org |

| Reduction of Pro-inflammatory Cytokines | LPS-ATP-induced A549 cells | Decreased release of IL-1β, IL-18, and IL-6. nih.govfrontiersin.org | nih.govfrontiersin.org |

| Inhibition of NLRP3 Inflammasome Activation | LPS-ATP-induced A549 cells | Downregulation of NLRP3, ASC, pro-caspase-1, and cleaved-caspase-1. nih.gov | nih.gov |

While these in vitro results are promising, further in vivo studies are necessary to fully elucidate the therapeutic potential and mechanisms of this compound in the context of disease progression. nih.gov

V. Molecular Mechanisms of Action of Exiguaflavanone B

Target Identification and Validation for Exiguaflavanone B

Identifying the specific molecules or structures that this compound interacts with is a fundamental step in determining its mechanism of action. Validation then confirms the significance of these interactions in mediating the observed biological effects.

Gene Expression Analysis (Transcriptomics) and microRNA Modulation by this compound

Detailed Cellular Signaling Pathway Modulation by this compound

Beyond identifying direct targets, understanding how this compound affects complex cellular signaling networks is crucial for elucidating its biological effects. Signaling pathways are intricate cascades of molecular events that govern various cellular processes, including growth, proliferation, survival, and inflammatory responses.

Regulation of MAPK/ERK and PI3K/Akt/mTOR Pathways by this compound

The MAPK/ERK and PI3K/Akt/mTOR pathways are central signaling cascades involved in regulating cell proliferation, survival, growth, and metabolism, and their dysregulation is frequently observed in various diseases, including cancer and inflammatory disorders. nih.govmdpi.comnih.govwikipedia.org While these pathways are significant targets in the context of cancer and inflammation, the examined search results did not provide direct experimental evidence demonstrating that this compound specifically regulates the MAPK/ERK or PI3K/Akt/mTOR signaling pathways. Some studies discussed the involvement of these pathways in the mechanisms of other compounds researchgate.netresearchgate.net, highlighting their relevance in cellular processes affected by natural products. Further research is needed to determine if and how this compound influences these particular signaling cascades.

Influence on NF-κB Signaling Pathway and Inflammatory Responses by this compound

This compound has demonstrated a notable influence on inflammatory responses, primarily through its interaction with the NLRP3 inflammasome pathway. The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune system and the development of inflammatory diseases by processing and releasing pro-inflammatory cytokines like IL-1β and IL-18. nih.govresearchgate.net Studies have shown that this compound effectively inhibits the activation of the NLRP3 inflammasome. nih.govnih.govresearchgate.netresearchgate.netnih.gov This inhibition is achieved by suppressing the expression of key components of the inflammasome complex, including NLRP3, the adaptor protein ASC (apoptosis-associated speck-like protein containing a caspase recruitment domain), pro-caspase-1, and cleaved-caspase-1. nih.govnih.gov By inhibiting the NLRP3 inflammasome, this compound reduces the production and release of pro-inflammatory cytokines IL-1β and IL-18. nih.govfrontiersin.orgnih.govresearchgate.net This modulation of the NLRP3 inflammasome pathway is a key mechanism by which this compound exerts its anti-inflammatory effects, particularly in inflammation-induced conditions like certain types of lung cancer. nih.govnih.gov The NF-κB signaling pathway is a central regulator of immune and inflammatory responses, controlling the expression of numerous genes involved in inflammation and cytokine production. medlineplus.govwikipedia.orgnih.govnih.govnih.gov While this compound significantly impacts inflammatory responses, the examined search results did not explicitly demonstrate a direct modulatory effect of this compound on the NF-κB signaling pathway itself. Its anti-inflammatory action appears to be strongly linked to the inhibition of the NLRP3 inflammasome.

Autophagy and Cell Death Signaling Cascades Mediated by this compound

Autophagy is a fundamental cellular process involving the degradation and recycling of cellular components. It can act as a survival mechanism during stress conditions like nutrient depletion, but it can also contribute to cell death, termed autophagic cell death, depending on the cellular context and the strength of the inducing signal. nih.govnih.gov Apoptosis is another well-characterized form of regulated cell death. The relationship between autophagy and apoptosis is complex and involves significant crosstalk between their respective signaling pathways. nih.govmdpi.com Some molecules are involved in regulating both processes, such as ATG12 and Beclin 1, which are autophagy-related proteins that can also influence apoptosis. mdpi.com Proapoptotic signals, including those triggered by TRAIL, TNF, and FADD, are known to induce autophagy. austinpublishinggroup.com Conversely, anti-apoptotic pathways, such as the PI3K/AKT/mTOR pathway, can suppress autophagy. nih.govaustinpublishinggroup.com

While the provided search results discuss the interplay between autophagy and apoptosis signaling cascades in general nih.govnih.govmdpi.comaustinpublishinggroup.come-century.us, and mention this compound in the context of potential anti-cancer activities and interactions with targets like EGFR researchgate.net, specific detailed research findings directly linking this compound to the modulation of particular autophagy and cell death signaling cascades (e.g., specific protein targets or pathways within these cascades) were not explicitly found in the provided snippets. The literature suggests that compounds like exiguaflavanone A and this compound have shown potential as anti-cancer agents and can bind to EGFR, a receptor tyrosine kinase involved in cell survival and proliferation signaling researchgate.net. However, the precise mechanisms by which this compound might influence the complex interplay between autophagy and cell death signaling require further specific investigation beyond the scope of the provided search results.

Computational and Biophysical Approaches to this compound-Target Interactions

Computational and biophysical techniques are crucial for understanding how small molecules like this compound interact with their biological targets. These approaches provide insights into binding affinity, kinetics, and the structural basis of interactions.

Molecular Docking and Dynamics Simulations for this compound Binding

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, aiming to estimate the binding affinity. researchgate.netkfu.edu.sa Molecular dynamics (MD) simulations extend this by simulating the physical movements of atoms and molecules over time, providing insights into the stability and dynamics of the ligand-receptor complex. researchgate.netkfu.edu.saresearchgate.netbnl.gov These simulations can reveal information such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), which indicate the stability and flexibility of the protein-ligand complex over the simulation period. researchgate.netnih.govresearchgate.net

Studies have utilized molecular docking and dynamics simulations to investigate the potential interactions of exiguaflavanone compounds, including this compound, with various protein targets. For instance, exiguaflavanone A and this compound have been identified as potential binders to the epidermal growth factor receptor (EGFR) through in silico screening researchgate.net. Another study investigated Exiguaflavanone M (a related exiguaflavanone) binding to Estrogen Receptor Alpha (ER-α) using molecular dynamics simulations. This study showed that the Exiguaflavanone M/ER-α complex exhibited minor deviations in RMSD, suggesting stability during the simulation with respect to the protein binding pocket. kfu.edu.saresearchgate.net Molecular docking studies can provide binding affinity scores, and interactions like hydrogen bonding and hydrophobic forces are often identified as key contributors to the protein-ligand interaction. researchgate.net

While this compound has been included in some in silico screening studies targeting proteins like EGFR researchgate.net, detailed molecular docking scores and extensive molecular dynamics simulation data specifically for this compound interacting with a wide range of targets were not comprehensively available in the provided snippets. However, the application of these techniques to related exiguaflavanones, such as Exiguaflavanone M with ER-α, demonstrates their utility in predicting and analyzing the binding of this class of compounds to biological macromolecules. kfu.edu.saresearchgate.net

Surface Plasmon Resonance and Isothermal Titration Calorimetry for Binding Kinetics

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are biophysical techniques used to experimentally determine the binding kinetics and thermodynamics of molecular interactions. SPR measures changes in refractive index near a sensor surface as molecules bind, allowing for real-time monitoring of binding events and the determination of association (ka) and dissociation (kd) rate constants, as well as equilibrium dissociation constants (KD). youtube.comnih.govmdpi.comemory.edumdpi.com ITC, on the other hand, directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including enthalpy (ΔH), entropy (ΔS), and binding constant (Ka), from which KD can also be calculated. frontiersin.orgwikipedia.orgnih.govvanderbilt.edu ITC can also be adapted to measure enzyme kinetics. frontiersin.orgnih.govvanderbilt.edud-nb.info

These techniques are invaluable for validating findings from computational studies and providing quantitative data on the strength and nature of molecular interactions. While SPR and ITC are widely used for studying the binding of small molecules to proteins and other biomolecules nih.govmdpi.commdpi.comwikipedia.orgnih.govvanderbilt.edu, no specific research findings detailing the application of SPR or ITC to characterize the binding kinetics or thermodynamics of this compound with any biological target were present in the provided search results. The principles and applications of SPR and ITC in determining binding parameters are well-established youtube.comnih.govmdpi.comemory.edumdpi.comfrontiersin.orgwikipedia.orgnih.govvanderbilt.edud-nb.info, but experimental data specifically for this compound would require further targeted research.

Vi. Structure Activity Relationship Sar Studies of Exiguaflavanone B and Its Analogs

Design and Synthesis of Exiguaflavanone B Derivatives for SAR Elucidation

The design and synthesis of this compound derivatives are typically guided by rational principles aimed at exploring the contribution of different parts of the molecule to its biological activity. This involves targeted chemical modifications to the core flavanone (B1672756) scaffold and its substituents.

Rational Design Principles for Analog Generation Based on this compound Scaffold

Rational design of this compound analogs is based on its known structure, which features a flavanone backbone with hydroxyl groups and a lavandulyl substituent. Principles often involve modifying functional groups known to be important for interactions with biological targets, such as hydroxyl positions, methylation patterns, and the nature and position of prenyl or lavandulyl groups nih.govgoogle.comoup.com. Previous SAR studies on prenylated flavonoids suggest that the presence of lavandulyl or isoprenyl substitutions, particularly at the C-8 position, can enhance cytotoxic and antibacterial effects nih.gov. Hydroxyl groups on the B ring are also indicated as important for antibacterial activity nih.gov.

Chemical Modifications of the A, B, and C Rings of this compound

Modifications to the A, B, and C rings of the flavanone core are common strategies in SAR studies. Alterations to the hydroxylation pattern on the A and B rings, as well as methylation or glycosylation of these hydroxyl groups, can significantly affect activity nih.govgoogle.com. For instance, SAR among flavanones indicates that 2',6'-dihydroxylation of the B ring and 5,7-dihydroxylation of the A ring can result in significant activity against methicillin-resistant Staphylococcus aureus (MRSA) google.com. This compound itself has a 7-methoxy group on the A ring and hydroxyl groups on the B ring at the 2' and 6' positions google.comoup.com.

Variation of Prenyl and Other Substituents on this compound

The prenyl (lavandulyl in the case of this compound) substituent is a key feature of many biologically active flavonoids. Varying the type, size, and position of this lipophilic group is a critical aspect of SAR studies. The presence of lavandulyl or isoprenyl substitution at the C-8 position of the flavanone structure has been shown to increase cytotoxic and antibacterial effects nih.gov. This compound possesses a lavandulyl group at the C-8 position google.comoup.com. Analogs could explore the impact of replacing the lavandulyl group with other prenyl variants or introducing similar lipophilic groups at different positions.

Comparative Biological Evaluation of this compound Analogs

Following the synthesis of this compound derivatives, their biological activities are evaluated and compared to that of the parent compound to establish SAR.

In Vitro Potency and Selectivity Assessment of Derivatives

In vitro assays are used to assess the potency and selectivity of this compound analogs against relevant biological targets or pathogens. For example, the antibacterial activity of flavanones, including this compound and exiguaflavanone D, against MRSA strains has been evaluated using methods like the agar-plate method google.comoup.com. This compound inhibited MRSA at a concentration of 50 μg/mL, while exiguaflavanone D, which differs in its hydroxylation and methylation pattern, showed inhibition at a lower concentration (1.56–6.25 μg/mL) google.comoup.com. This comparison highlights the impact of structural differences on antibacterial potency. This compound has also shown in vitro antimalarial activity against Plasmodium falciparum acs.orgnveo.orgkisiiuniversity.ac.ke. Comparative studies with analogs would involve determining IC50 values for various activities to quantify their potency.

Data Table: In Vitro Antibacterial Activity of Exiguaflavanones Against MRSA

| Compound | Minimum Inhibitory Concentration (MIC) against MRSA Strains | Citation |

| This compound | 50 μg/mL | google.comoup.com |

| Exiguaflavanone D | 1.56–6.25 μg/mL | google.comoup.com |

Data Table: In Vitro Antimalarial Activity against Plasmodium falciparum

| Compound | IC50 against P. falciparum | Citation |

| This compound | 7.05 × 10⁻⁶ g/mL | acs.orgkisiiuniversity.ac.ke |

| Exiguaflavanone A | 4.60 × 10⁻⁶ g/mL | acs.orgkisiiuniversity.ac.ke |

Impact of Stereochemistry on this compound Activity

While specific details on the impact of stereochemistry of this compound were not extensively found in the provided search results, the stereochemistry of flavanones in general can play a significant role in their biological activity due to specific interactions with chiral biological targets. The flavanone structure has a chiral center at C-2. The (2S) configuration is common in naturally occurring flavanones google.com. Studies on other classes of compounds have demonstrated that enantiomers can exhibit different pharmacokinetic and pharmacodynamic profiles researchgate.net. Further research would be needed to specifically elucidate the effect of the stereochemistry at C-2 and potentially other chiral centers if modifications introduce them, on the activity of this compound and its analogs.

Identification of Key Pharmacophores and Essential Structural Elements in this compound

Identifying the key pharmacophores and essential structural elements of this compound involves pinpointing the specific parts of the molecule that are critical for its interaction with biological targets and subsequent activity. While direct, detailed pharmacophore models explicitly for this compound were not extensively detailed in the search results, general principles of flavonoid SAR and some specific findings regarding prenylated flavonoids provide insights.

Flavonoids, as a class, exhibit diverse biological activities, and their SAR is known to be highly dependent on the substitution patterns, hydroxylation, and presence of prenyl groups. nih.govmdpi.com For flavanones, specific hydroxyl groups, such as those at the C-5 and C-7 positions, are often essential for activity, including enzyme inhibition. nih.gov The presence of prenyl or lavandulyl substitutions, particularly at the C-8 position of the flavanone structure, has been shown to increase cytotoxic and antibacterial effects in some studies involving related compounds. nih.gov this compound possesses hydroxyl groups and a lavandulyl group, which are likely contributors to its activity. nih.gov

Studies involving in silico screening of natural products, including this compound, against various biological targets such as Zika virus enzymes (protease, helicase, MTase, RdRp) and the SARS-CoV-2 ACE2 receptor, provide indirect evidence of important structural features for binding. nih.govbdvets.orgscispace.comnih.gov While these studies often report binding affinities, they implicitly highlight the structural requirements for favorable interactions with the target binding sites. For instance, molecular docking analyses suggest that hydrogen bonding and hydrophobic forces play significant roles in the protein-ligand interactions of compounds like this compound with potential targets. sci-hub.se

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound

Quantitative Structure-Activity Relationship (QSAR) modeling seeks to establish mathematical relationships between the structural and physicochemical properties of a set of compounds and their biological activities. wikipedia.orgtaylorfrancis.com These models can then be used to predict the activity of new, untested compounds. wikipedia.org

While specific, detailed QSAR models developed solely for this compound and a large series of its analogs were not prominently featured in the search results, QSAR has been applied to flavonoid derivatives to understand the structural requirements for various activities, such as antioxidant and enzyme inhibitory effects. nih.govresearchgate.netdovepress.com QSAR studies typically involve calculating molecular descriptors that represent different aspects of chemical structure, such as electronic, steric, and lipophilicity parameters. These descriptors are then correlated with experimental biological activity data using statistical methods like Multiple Linear Regression (MLR). mdpi.com

In the context of this compound, QSAR modeling could involve analyzing a series of this compound analogs with systematic structural variations (e.g., modifications to the hydroxyl groups, the prenyl/lavandulyl side chain, or the flavanone core) and correlating these structural features with measured biological activities (e.g., cytotoxicity against specific cancer cell lines, antiviral activity, or enzyme inhibition). frontiersin.org Such models could help identify which molecular descriptors are most predictive of activity, thereby highlighting the key structural determinants. For example, QSAR models have been used to predict the essential structural requirements for antioxidant activity in flavonoid analogues, guiding the design and synthesis of more potent compounds. researchgate.net Similarly, QSAR analysis of xanthone (B1684191) derivatives has identified contributing descriptors for cytotoxic activities. dovepress.com

Ligand-Based and Structure-Based Drug Design Approaches for this compound Optimization

Drug design approaches, broadly categorized into ligand-based and structure-based methods, can be applied to optimize the activity of this compound. wikipedia.org

Ligand-Based Drug Design (LBDD) relies on the knowledge of other molecules that bind to the biological target of interest, without necessarily knowing the 3D structure of the target itself. wikipedia.org This approach involves deriving a pharmacophore model that represents the essential structural features required for binding and activity based on a set of active ligands. mdpi.comwikipedia.org For this compound, if a series of active analogs with varying structures were available, LBDD could be used to identify common features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that constitute the pharmacophore. This pharmacophore model could then be used to screen virtual libraries of compounds to find new potential this compound-like molecules with improved activity profiles.

Structure-Based Drug Design (SBDD) , conversely, utilizes the known three-dimensional structure of the biological target protein to design molecules that fit and interact favorably with its binding site. wikipedia.org This approach often involves techniques like molecular docking and molecular dynamics simulations to predict the binding pose and affinity of a ligand to the target. bdvets.orgnih.govdovepress.com If the 3D structure of a protein target of this compound were determined (e.g., through X-ray crystallography or homology modeling), SBDD could be employed. Molecular docking studies, such as those performed for this compound against Zika virus enzymes and ACE2, are examples of SBDD in action, providing insights into potential binding interactions and relative binding affinities. nih.govbdvets.orgscispace.comnih.gov These in silico methods can help identify key residues in the binding site that interact with specific parts of this compound, guiding modifications to the this compound structure to enhance these interactions and improve binding affinity and, consequently, biological activity. bdvets.orgnih.gov

Both LBDD and SBDD approaches, often used in combination with QSAR, are valuable tools for optimizing the structure of this compound and designing novel analogs with enhanced therapeutic potential.

Viii. Analytical Methodologies for Exiguaflavanone B Detection and Quantification

High-Performance Liquid Chromatography (HPLC) for Purity, Identity, and Quantification of Exiguaflavanone B

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of pharmaceutical compounds in biological matrices due to its separation capabilities. researchgate.net HPLC is fundamental for assessing the purity, confirming the identity, and quantifying this compound in different sample types.

HPLC-UV/Vis and HPLC-DAD for this compound Detection

HPLC coupled with UV/Vis or Diode Array Detection (DAD) is a common approach for detecting and quantifying compounds that absorb light in the ultraviolet or visible spectrum, such as flavonoids like this compound. These detectors provide information based on the compound's absorbance properties, aiding in identification and quantification.

Chiral HPLC for Enantiomeric Purity Analysis of this compound

Chiral HPLC is specifically utilized to separate and analyze enantiomers, which are stereoisomers that are non-superimposable mirror images of each other. chula.ac.th The determination of chiral purity is critical for evaluating the quality of chiral compounds. nih.gov Chiral HPLC employs chiral stationary phases (CSPs) or chiral mobile phase additives that interact differently with each enantiomer, allowing for their separation and subsequent analysis. chula.ac.thup.pt This technique is essential for assessing the enantiomeric purity of this compound, ensuring that a specific enantiomer is isolated and quantified, particularly if different enantiomers exhibit varying biological activities. academicjournals.org Macrocyclic antibiotics have been introduced as chiral selectors for HPLC and show high selectivity for ionizable and zwitterionic compounds, including amino acids and small peptides. up.ptchromatographytoday.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis of this compound in Complex Matrices

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation power of LC with the sensitive and selective detection capabilities of tandem mass spectrometry. researchgate.netmdpi.com This combination is highly effective for the analysis of pharmaceutical compounds in complex biological matrices like blood, plasma, urine, and tissue samples, enabling trace analysis. researchgate.net LC-MS/MS is particularly suitable for analyzing metabolites with low volatility or poor thermal stability. mdpi.com

Quantification of this compound in Preclinical Biological Samples

LC-MS/MS is a state-of-the-art platform used for the quantitative measurement of parent drugs and metabolite concentrations in a diverse array of biological matrices during preclinical studies. wuxiapptec.combiotrial.com Preclinical bioanalysis involves quantitatively measuring drugs, metabolites, and biomarkers in biological samples from animal models to assess the safety and effectiveness of potential drug candidates. wuxiapptec.com This data is vital for understanding the compound's pharmacokinetics and toxicokinetics, influencing dosage determinations and safety assessments before clinical trials. wuxiapptec.com LC-MS/MS methods are developed and optimized for small molecules like this compound to ensure accurate and efficient analysis. wuxiapptec.com Typical samples analyzed in preclinical bioanalysis include blood, plasma, serum, urine, tissue, and other biological fluids. wuxiapptec.com

Metabolite Profiling of this compound in In Vitro Systems and Animal Models

LC-MS/MS is extensively used for metabolite profiling, which involves identifying and quantifying metabolites of a compound in biological systems. This is crucial for understanding how this compound is metabolized in the body. Studies investigating the metabolic pathways of compounds often utilize in vitro systems, such as liver microsomes, which contain drug-metabolizing enzymes like cytochrome P450 (CYP). evotec.com LC-MS/MS analysis can identify metabolites formed after incubation with these enzymes. nih.govnih.gov Animal models are also employed to study the metabolism of compounds in a more complex biological environment. researchgate.netmdpi.comnih.gov LC-MS/MS allows for the detection and characterization of metabolites present in biological samples from these models, providing insights into metabolic pathways and potential interspecies differences in metabolism. evotec.comnih.gov Untargeted metabolomics approaches using LC-MS/MS can provide a global chemical profile and identify variations in metabolite levels. chromatographyonline.comembopress.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites of this compound (if applicable)

Gas Chromatography-Mass Spectrometry (GC-MS) is an analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a test sample. impactfactor.org GC-MS is typically used for the analysis of volatile, non-ionic, thermally stable compounds with relatively low molecular weight. researchgate.netimpactfactor.org While this compound itself may not be sufficiently volatile for direct GC-MS analysis without derivatization, GC-MS can be applicable for the analysis of volatile metabolites that might be produced from this compound in biological systems. mdpi.comnih.gov Sample preparation, including extraction and potentially derivatization to increase volatility, is a critical step for GC-MS analysis of metabolites. mdpi.comuwb.edu.plpomics.com GC-MS is a standard tool in forensic science and environmental monitoring for detecting and quantifying drugs and their metabolites in biological specimens and environmental samples. researchgate.netchromatographyonline.com Studies have used GC-MS for profiling volatile metabolites in various biological contexts, such as microbial cultures and plant extracts. nih.govmdpi.comnih.gov If this compound is found to produce volatile metabolites, GC-MS would be a suitable technique for their identification and quantification.

Capillary Electrophoresis (CE) and Other Electrophoretic Techniques for this compound Analysis

Capillary Electrophoresis (CE) is a powerful analytical technique used for separating charged molecules based on their differential migration in an electric field applied across a capillary tube filled with an electrolyte solution. libretexts.orgi-med.ac.atpmda.go.jp The separation is influenced by both the electrophoretic mobility of the analyte and the electroosmotic mobility of the buffer within the capillary. libretexts.orgpmda.go.jp Electrophoretic mobility depends on the charge, size, and shape of the solute, while electroosmotic mobility is influenced by the capillary wall's charge density and buffer characteristics like type, ionic strength, and pH. pmda.go.jp

CE offers several advantages, including high separation efficiency, rapid analysis times, minimal sample and solvent consumption, and suitability for analyzing polar and non-volatile compounds. i-med.ac.atcolby.edudiva-portal.orgjaper.in Various modes of CE exist, such as Capillary Zone Electrophoresis (CZE), Micellar Electrokinetic Chromatography (MEKC), and Capillary Gel Electrophoresis (CGE), each offering different separation mechanisms. libretexts.orgjaper.in CZE separates ions based primarily on their charge-to-size ratio. libretexts.org MEKC utilizes micelles as a pseudostationary phase to separate both charged and neutral molecules. japer.in

While CE and other electrophoretic techniques like gel electrophoresis (e.g., SDS-PAGE, native PAGE) are widely applied for the analysis of charged biomolecules such as proteins and nucleic acids nih.govjetir.orgslideshare.netbio-rad.com, their specific application for the direct detection and quantification of small molecule flavonoids like this compound is not extensively documented in the provided search results. This compound, possessing hydroxyl groups nih.gov, can exhibit different charge states depending on the buffer pH, making it potentially amenable to separation by CE. However, detailed research findings or specific methodologies employing CE or other electrophoretic techniques for the analysis of this compound were not identified in the consulted literature. Existing research on related compounds or plant extracts containing this compound primarily utilizes chromatographic techniques such as HPLC and UPLC-MS for quantification and identification. researchgate.netmdpi.com

Validation of Analytical Methods for this compound (Sensitivity, Accuracy, Precision, Robustness)

Analytical method validation is a critical process to ensure that a method is suitable for its intended purpose, providing documented evidence of its reliability, accuracy, specificity, and precision. jddtonline.infoglobalresearchonline.netgavinpublishers.com Key validation parameters typically assessed include sensitivity, accuracy, precision, and robustness. gavinpublishers.comresearchgate.netelementlabsolutions.comeuropa.eulibretexts.org

Sensitivity: Sensitivity refers to the capability of the method to detect or quantify the analyte at low concentrations. It is often described by the Limit of Detection (LOD) and the Limit of Quantification (LOQ). gavinpublishers.comresearchgate.net The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision. gavinpublishers.comresearchgate.net

Accuracy: Accuracy expresses the closeness of agreement between the value obtained by the method and the true value or an accepted reference value. elementlabsolutions.comeuropa.eulibretexts.org It is often assessed by analyzing samples with known concentrations of the analyte (e.g., spiked samples) and reporting the recovery rate or the difference between the measured and true values. globalresearchonline.netgavinpublishers.comeuropa.eu

Precision: Precision describes the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. elementlabsolutions.comeuropa.eulibretexts.org It indicates the reproducibility of the method and is typically evaluated at different levels: repeatability (within-run precision), intermediate precision (within-laboratory variations), and reproducibility (between-laboratory variations). europa.eu Precision is often expressed as the relative standard deviation (RSD). routledge.com

Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. elementlabsolutions.comeuropa.eu It demonstrates the reliability of the method during normal usage and involves evaluating the impact of minor changes in parameters such as buffer pH, temperature, flow rate (in chromatography), or mobile phase composition on the analytical results. elementlabsolutions.comeuropa.eu

While the principles of analytical method validation are universally applicable to any quantitative analytical technique, including potential methods for this compound analysis, specific validation data for this compound using CE or other electrophoretic methods were not found in the reviewed literature. Studies involving this compound have reported the use of validated methods, but these primarily pertain to biological assays or chromatographic techniques. researchgate.netmdpi.comnih.gov The validation of any analytical method for this compound would require a systematic evaluation of these parameters to ensure its reliability for the intended application, such as quantification in plant extracts or biological samples.

Ix. Pharmacokinetics and Metabolism of Exiguaflavanone B in Preclinical Models

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles of Exiguaflavanone B in Animal Models

Evaluating the ADME profile of this compound in animal models provides insights into its journey within the organism. This includes how it is absorbed into the bloodstream, where it travels in the body, how it is chemically modified, and how it is eliminated.

Oral Bioavailability and Gastrointestinal Absorption Mechanisms of this compound

Tissue Distribution and Compartmental Analysis of this compound